molecular formula C18H18N4O2 B2950559 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034582-49-3

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2950559
CAS No.: 2034582-49-3
M. Wt: 322.368
InChI Key: UPXNVBPPYZQHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as INDOPY-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based molecules and has a unique chemical structure that makes it an interesting target for drug development.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine receptor.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, this compound has been shown to protect neurons from oxidative stress-induced damage, which is a common feature of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone in laboratory experiments is its unique chemical structure, which makes it an interesting target for drug development. Moreover, this compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. However, one of the limitations of using this compound is its limited availability, which may hinder its widespread use in laboratory experiments.

Future Directions

There are several future directions for the research on 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone. One of the potential applications of this compound is in the development of new anti-cancer drugs, as it has shown promising results in inhibiting tumor growth. Moreover, this compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with pyrazin-2-amine, followed by the reaction of the resulting intermediate with (S)-1-(pyrrolidin-1-yl)ethan-1-one. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(9-13-10-21-16-4-2-1-3-15(13)16)22-8-5-14(12-22)24-17-11-19-6-7-20-17/h1-4,6-7,10-11,14,21H,5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXNVBPPYZQHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.